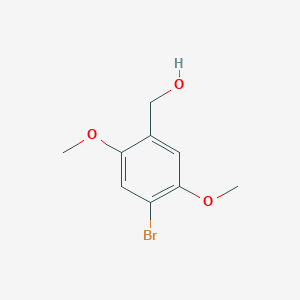
N-(3-aminophenyl)nicotinamide
Overview
Description
N-(3-aminophenyl)nicotinamide is an organic compound with the molecular formula C12H11N3O It is a derivative of nicotinamide, where the amide group is substituted with a 3-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-aminophenyl)nicotinamide can be synthesized through the reaction of nicotinic acid with m-phenylenediamine. The reaction typically involves the use of coupling agents such as N,N-dimethyl-4-aminopyridine and N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride in dichloromethane at low temperatures (0-5°C) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(3-aminophenyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s effects are mediated through its influence on cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)nicotinamide
- N-(4-aminophenyl)nicotinamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
Uniqueness
N-(3-aminophenyl)nicotinamide is unique due to the position of the amino group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct biological activities and chemical properties compared to its isomers and other derivatives.
Properties
IUPAC Name |
N-(3-aminophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFYAWXZEPQFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588243 | |
| Record name | N-(3-Aminophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63556-12-7 | |
| Record name | N-(3-Aminophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What interesting structural features does N-(3-aminophenyl)nicotinamide possess, and how does this influence its complexation with metals?
A: this compound (Lun) is an unsymmetrical bis-monodentate ligand. This means it has two different sites capable of binding to a metal center: the pyridine nitrogen and the aniline nitrogen. [] This characteristic allows Lun to form diverse metal complexes. Interestingly, the research demonstrates that Lun can form both binuclear complexes (with two metal centers) and the rarer trinuclear complexes (with three metal centers) through self-assembly with palladium(II). [] This versatility in forming different structures makes Lun an intriguing ligand for further investigation in coordination chemistry.
Q2: The research mentions the formation of specific isomers of metal complexes with Lun. What is the significance of this finding?
A: The formation of specific isomers is significant because it highlights the role of ligand design in controlling the structure of metal complexes. While multiple isomers are theoretically possible for both the binuclear (Pd2L'2Lun2) and trinuclear (Pd3Lun6) complexes, the research reveals that only one specific isomer is experimentally observed in each case. [] This selectivity suggests that the geometry and electronic properties of Lun, along with the reaction conditions, play a crucial role in directing the self-assembly process towards specific isomeric outcomes. This understanding is valuable for designing ligands with predictable coordination behavior, potentially leading to the development of tailored metal complexes with specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine](/img/structure/B1284471.png)
![2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1284473.png)
![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1284474.png)
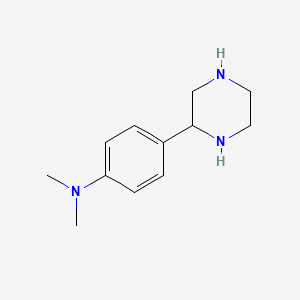

![3-Bromo-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1284478.png)
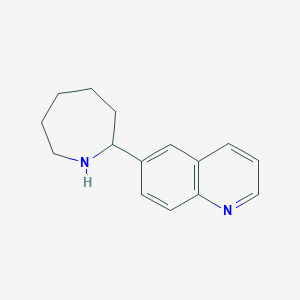
![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1284483.png)
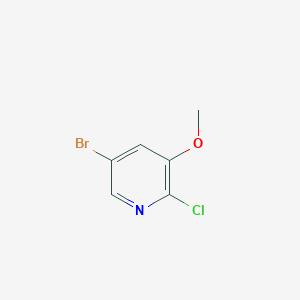


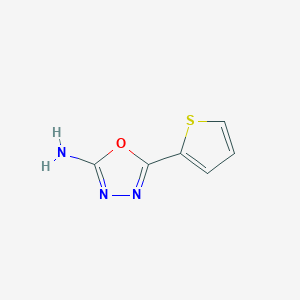
![4-[(2-Furylmethyl)thio]aniline](/img/structure/B1284499.png)
